molecular formula C4H7NS B1205332 2-Iminothiolane CAS No. 6539-14-6

2-Iminothiolane

Cat. No. B1205332
CAS RN: 6539-14-6
M. Wt: 101.17 g/mol
InChI Key: CNHYKKNIIGEXAY-UHFFFAOYSA-N
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Patent
US07060847B2

Procedure details

Keyhole limpet hemocyanin (KLH, 60 mg) was reconstituted in 100 mM sodium phosphate buffer at pH 7.2. 2-Iminothiolane (2IT, 13.5 mg) was added to the protein solution as a solid, and the reaction was allowed to stir at room temperature in the dark and under argon atmosphere for 1 hour. The activated KLH-(SH)n was desalted on a Sephadex PD-10 column pre-equilibrated with 100 mM sodium phosphate buffer at pH 6.5. The SH loading was determined (Ellman's reagent) to be 886 per KLH molecule (MW 5,000,000). To 6 ml of KLH-(SH)n, 4.7 mg/mL, was added a solution of 14 mg (0.027 mmol) of MDEA-maleimide (2O) in 1 mL of DMF dropwise, and the mixture was allowed to stir at room temperature 18 hours. The resulting conjugate was placed in a dialysis tube (10,000 MW cut-off) and was dialyzed in 1 L of phosphate buffered saline (PBS) buffer (180 mM NaCl, 10 mM sodium phosphate, pH 7.2] containing 20% DMF. (3 times, at least 6 hours each). This was followed by 1 L of PBS buffer, pH 7.2 at 4° C. The protein concentration was determined to be 2.08 mg/mL using Biorad Coomassie blue protein assay (Bradford, M., Anal. Biochem. 72:248, 1976). A total of 20 mL of the conjugate was obtained.
Quantity
13.5 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Sephadex
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
MDEA maleimide
Quantity
14 mg
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N=C1CCCS1.C1C(SSC2C=CC([N+]([O-])=O)=C(C(O)=O)C=2)=CC(C(O)=O)=C([N+]([O-])=O)C=1.FC(F)(F)C(O)=O.O=C1C=CC(=O)N1CCC(NC[CH:53]1[O:57][C:56]2[CH:58]=[CH:59][C:60]([CH2:62][CH:63]([NH:65][CH2:66][CH3:67])[CH3:64])=[CH:61][C:55]=2[O:54]1)=O>P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].CN(C=O)C>[CH3:67][CH2:66][NH:65][CH:63]([CH2:62][C:60]1[CH:59]=[CH:58][C:56]2[O:57][CH2:53][O:54][C:55]=2[CH:61]=1)[CH3:64] |f:2.3,4.5.6.7|

Inputs

Step One
Name
Quantity
13.5 mg
Type
reactant
Smiles
N=C1SCCC1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Sephadex
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-]
Step Four
Name
MDEA maleimide
Quantity
14 mg
Type
reactant
Smiles
FC(C(=O)O)(F)F.O=C1N(C(C=C1)=O)CCC(=O)NCC1OC2=C(O1)C=CC(=C2)CC(C)NCC
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature in the dark and under argon atmosphere for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at room temperature 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The resulting conjugate was placed in a dialysis tube
CUSTOM
Type
CUSTOM
Details
(10,000 MW cut-off) and was dialyzed in 1 L of phosphate buffered saline (PBS) buffer (180 mM NaCl, 10 mM sodium phosphate, pH 7.2]
ADDITION
Type
ADDITION
Details
containing 20% DMF
CUSTOM
Type
CUSTOM
Details
3 times, at least 6 hours
CUSTOM
Type
CUSTOM
Details
This was followed by 1 L of PBS buffer, pH 7.2 at 4° C
CONCENTRATION
Type
CONCENTRATION
Details
The protein concentration
CUSTOM
Type
CUSTOM
Details
A total of 20 mL of the conjugate was obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CCNC(C)CC1=CC2=C(C=C1)OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.